molecular formula C16H14N6O4 B12470734 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-amine

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-amine

Cat. No.: B12470734
M. Wt: 354.32 g/mol
InChI Key: MCGDFHZDHSURFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-amine is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms other than carbon in their ring structures, which often imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-amine typically involves multi-step organic reactions. The starting materials might include 2,3-dihydro-1,4-benzodioxin, 4-nitropyrazole, and 6-methylpyrimidine. The synthesis could involve:

    Nucleophilic substitution: reactions to introduce the nitropyrazole group.

    Cyclization: reactions to form the benzodioxin ring.

    Amination: reactions to attach the amine group to the pyrimidine ring.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalysts: to speed up the reactions.

    Solvents: to dissolve the reactants and control the reaction environment.

    Temperature and pressure control: to ensure the reactions proceed efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-amine could have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying enzyme interactions.

    Medicine: As a candidate for drug development, particularly if it exhibits biological activity.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-amine would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to enzymes: Inhibiting or activating enzyme activity.

    Interacting with receptors: Modulating receptor signaling pathways.

    Altering gene expression: Affecting the transcription of specific genes.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2-(4-aminopyrazol-1-yl)pyrimidin-4-amine: Similar structure but with an amino group instead of a nitro group.

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2-(4-chloropyrazol-1-yl)pyrimidin-4-amine: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

The unique combination of functional groups in N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-amine may impart distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H14N6O4

Molecular Weight

354.32 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-amine

InChI

InChI=1S/C16H14N6O4/c1-10-6-15(19-11-2-3-13-14(7-11)26-5-4-25-13)20-16(18-10)21-9-12(8-17-21)22(23)24/h2-3,6-9H,4-5H2,1H3,(H,18,19,20)

InChI Key

MCGDFHZDHSURFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])NC3=CC4=C(C=C3)OCCO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.